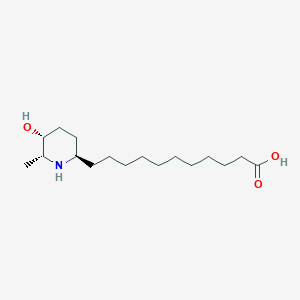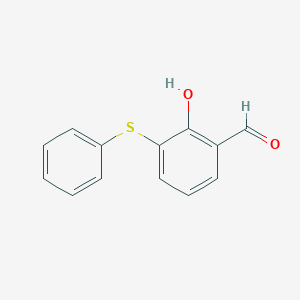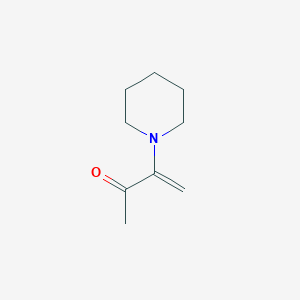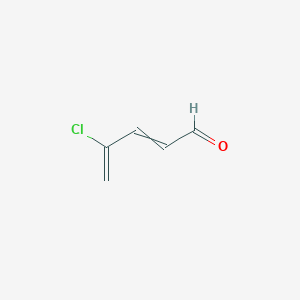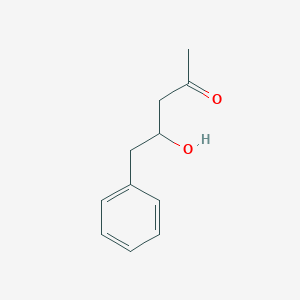
4-Hydroxy-5-phenylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-phenylpentan-2-one is an organic compound with the molecular formula C₁₁H₁₄O₂ It is characterized by a hydroxyl group (-OH) attached to the fourth carbon and a phenyl group attached to the fifth carbon of a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-phenylpentan-2-one typically involves the reaction of phenylacetaldehyde with acetoacetic acid under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration and subsequent reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxo-5-phenylpentanoic acid.
Reduction: Formation of 4-hydroxy-5-phenylpentanol.
Substitution: Formation of 4-chloro-5-phenylpentan-2-one or 4-bromo-5-phenylpentan-2-one.
Scientific Research Applications
4-Hydroxy-5-phenylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-phenylpentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity to various receptors and enzymes .
Comparison with Similar Compounds
4-Phenylpentan-2-one: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
4-Hydroxy-4-phenylbutan-2-one: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
4-Hydroxy-5-phenylhexan-2-one: Longer carbon chain, leading to variations in its reactivity and applications.
Uniqueness: Its specific structure allows for versatile reactivity and interactions, making it valuable in various fields of research and industry .
Properties
CAS No. |
206446-98-2 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-hydroxy-5-phenylpentan-2-one |
InChI |
InChI=1S/C11H14O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3 |
InChI Key |
WLYDVDCMHLCWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)
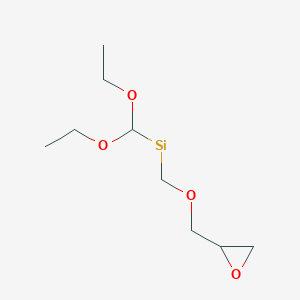
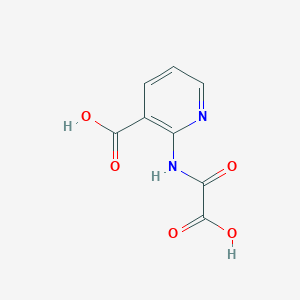
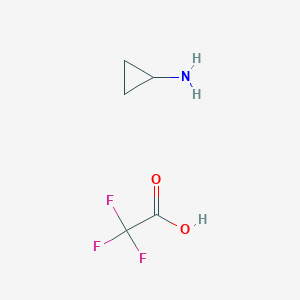
![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)
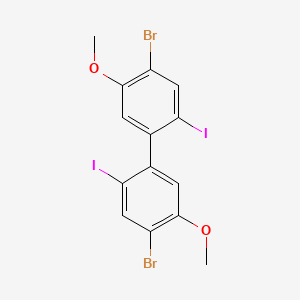
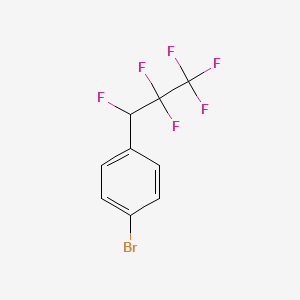
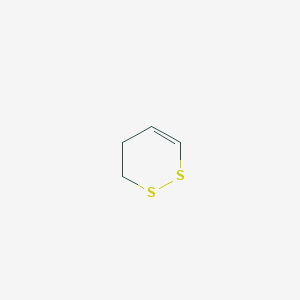
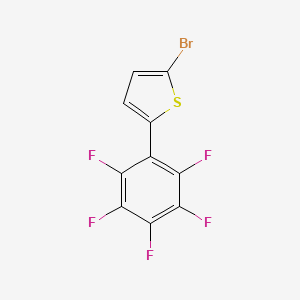
![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)
